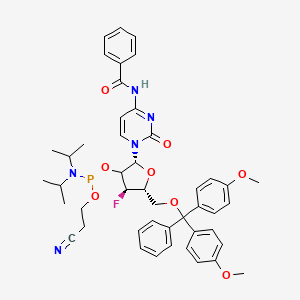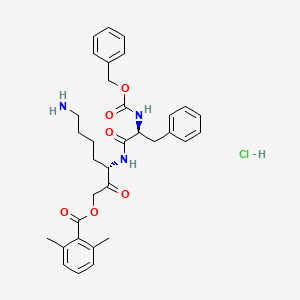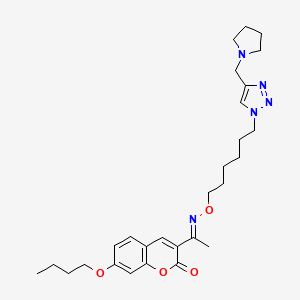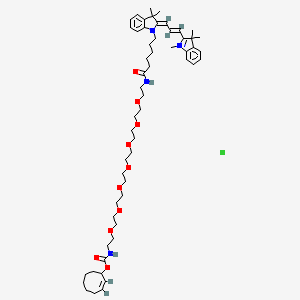
Cy3-PEG7-TCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy3-PEG7-TCO is a derivative of Cyanine 3 (Cy3) that contains seven polyethylene glycol (PEG) units and a trans-cyclooctene (TCO) moiety. This compound is particularly known for facilitating an inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-functionalized molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy3-PEG7-TCO involves the conjugation of Cyanine 3 with seven polyethylene glycol units and a trans-cyclooctene moiety. The reaction typically involves the use of coupling agents and protective groups to ensure the selective attachment of the PEG units and the TCO moiety to the Cyanine 3 core .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in a controlled environment to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions
Cy3-PEG7-TCO primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-functionalized molecules. This reaction is highly specific and efficient, making it ideal for various applications in chemical biology and bioorthogonal chemistry .
Common Reagents and Conditions
The iEDDA reaction involving this compound typically requires tetrazine-functionalized molecules as the reactants. The reaction conditions are generally mild, often carried out at room temperature in aqueous or organic solvents .
Major Products Formed
The major product formed from the iEDDA reaction between this compound and tetrazine-functionalized molecules is a stable covalent adduct. This product retains the fluorescent properties of the Cyanine 3 dye, making it useful for various imaging applications .
Scientific Research Applications
Cy3-PEG7-TCO has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Fluorescent Labeling: This compound is used for fluorescent labeling of biomolecules, enabling the visualization and tracking of biological processes in real-time
Bioorthogonal Chemistry: The compound’s ability to undergo iEDDA reactions makes it a valuable tool in bioorthogonal chemistry, allowing for the selective modification of biomolecules in complex biological environments
Molecular Imaging: This compound is used in molecular imaging techniques to study the distribution and dynamics of molecules within living organisms
Drug Delivery: The compound’s PEG units enhance its solubility and biocompatibility, making it suitable for use in drug delivery systems
Mechanism of Action
The mechanism of action of Cy3-PEG7-TCO involves its ability to undergo the inverse electron demand Diels-Alder reaction with tetrazine-functionalized molecules. This reaction forms a stable covalent bond between the two reactants, allowing for the selective labeling and modification of biomolecules. The fluorescent properties of the Cyanine 3 dye enable the visualization of these labeled biomolecules, providing valuable insights into their behavior and interactions .
Comparison with Similar Compounds
Cy3-PEG7-TCO is unique in its combination of fluorescent properties, biocompatibility, and bioorthogonal reactivity. Similar compounds include:
Cy5-PEG7-TCO: A derivative of Cyanine 5 with similar properties but different spectral characteristics
Cy3-PEG4-TCO: A shorter PEG chain variant of this compound, offering different solubility and biocompatibility profiles
Cy3-PEG7-Azide: A compound with an azide functional group instead of TCO, used for different bioorthogonal reactions
These compounds share some similarities with this compound but differ in their specific applications and properties.
Properties
Molecular Formula |
C55H83ClN4O10 |
|---|---|
Molecular Weight |
995.7 g/mol |
IUPAC Name |
[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C55H82N4O10.ClH/c1-54(2)46-21-13-15-23-48(46)58(5)50(54)25-18-26-51-55(3,4)47-22-14-16-24-49(47)59(51)30-17-9-12-27-52(60)56-28-31-62-33-35-64-37-39-66-41-43-68-44-42-67-40-38-65-36-34-63-32-29-57-53(61)69-45-19-10-7-6-8-11-20-45;/h10,13-16,18-19,21-26,45H,6-9,11-12,17,20,27-44H2,1-5H3,(H-,56,57,60,61);1H/b19-10+; |
InChI Key |
SVLZDHXPLAXTQS-ZIOFAICLSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


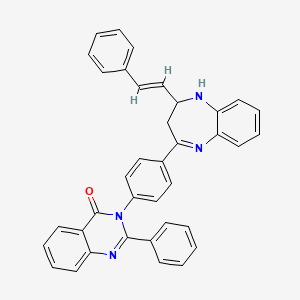
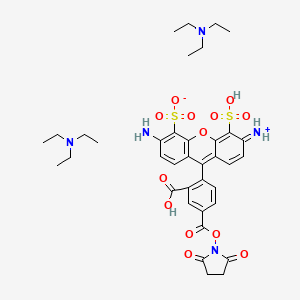
![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)
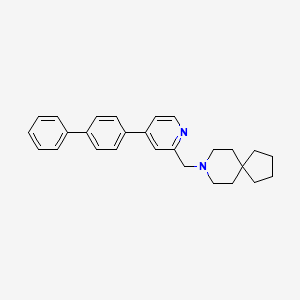
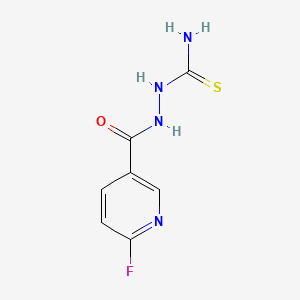
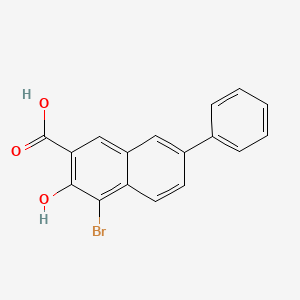
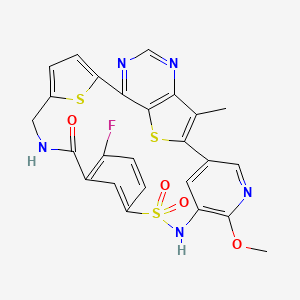
![2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)
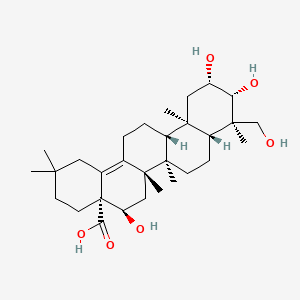
![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)
